

Introduction: The Strategic Value of Azaspiro[3.4]octene Scaffolds

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Compound of Interest

Compound Name: *tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate*

CAS No.: 1638768-92-9

Cat. No.: B1529232

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In contemporary medicinal chemistry, there is a pronounced shift away from "flatland"—the over-reliance on two-dimensional aromatic rings—towards sp^3 -rich, three-dimensional scaffolds.[1] Azaspirocycles are at the forefront of this movement. Their rigid, well-defined conformational arrangement can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the incorporation of such scaffolds often improves key drug-like properties, including solubility and metabolic stability, while moderating lipophilicity.[2]

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a prime example of this class of reagents. It combines the rigid azaspiro[3.4]octane core with two orthogonal functional handles: a Boc-protected amine for facile deprotection and subsequent derivatization, and a cyclopentene ring for a wide array of chemical transformations. This makes it a highly versatile intermediate for the synthesis of compound libraries and the optimization of lead candidates, particularly in the development of novel therapeutics for central nervous system (CNS) disorders.[3]

Physicochemical Properties

The fundamental properties of the title compound are summarized below, providing a baseline for its use in synthetic applications.

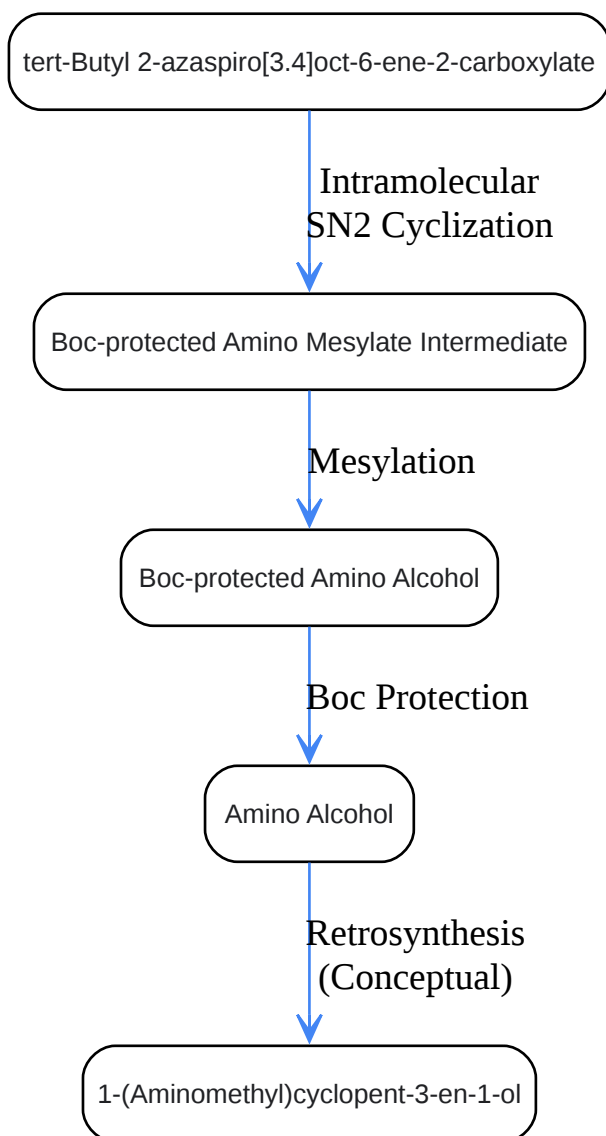
Property	Value	Reference(s)
CAS Number	1638768-92-9	[4]
Molecular Formula	C ₁₂ H ₁₉ NO ₂	[4]
Molecular Weight	209.28 g/mol	[4]
Appearance	Solid (typical)	N/A
SMILES	CC(C) (C)OC(=O)N1CC2(C1)CC=CC 2	[4]
Storage	Inert atmosphere, Room Temperature	[4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate** is not extensively documented in the literature, a robust and logical synthetic route can be designed based on established methods for constructing the core 2-azaspiro[3.4]octane scaffold.[4][5][6] The following sections detail a proposed retrosynthetic analysis and a forward synthetic protocol grounded in analogous, well-established chemical transformations.

Retrosynthetic Analysis

A logical approach to constructing the azaspiro[3.4]octene framework involves the annulation of the azetidine ring onto a pre-existing cyclopentene derivative. The key disconnection is the intramolecular cyclization to form the four-membered azetidine ring, a common strategy in heterocyclic chemistry. This retrosynthetic pathway leverages readily available starting materials and conventional transformations.



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Caption: Retrosynthetic analysis for the target spirocycle.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful progression through each step confirms the viability of the chosen route.

Step 1: Boc Protection of 1-(Aminomethyl)cyclopent-3-en-1-ol

- Rationale: The primary amine must be protected to prevent side reactions during the subsequent mesylation step. Di-tert-butyl dicarbonate (Boc_2O) is the reagent of choice due

to its high efficiency and the stability of the resulting carbamate, which can be easily removed under acidic conditions when desired. Triethylamine (TEA) is used as a mild base to scavenge the acidic byproduct.

- Procedure:
 - Dissolve 1-(aminomethyl)cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor reaction completion by TLC or LC-MS.
 - Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which can often be used without further purification.

Step 2: Mesylation of the Primary Alcohol

- Rationale: To facilitate the key intramolecular cyclization, the primary hydroxyl group must be converted into a good leaving group. Mesityl chloride (MsCl) reacts readily with the alcohol in the presence of a base to form a mesylate, an excellent substrate for S_N2 reactions.
- Procedure:
 - Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).
 - Cool the solution to 0 °C.

- Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
- Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with cold water and separate the layers.
- Wash the organic layer with saturated NaHCO₃ (aq) and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature to avoid decomposition. The crude mesylate is typically used immediately in the next step.

Step 3: Intramolecular Cyclization to Form the Azaspirocycle

- Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the Boc-protected amine, generating an amide anion that acts as the nucleophile. This nucleophile then displaces the mesylate leaving group via an intramolecular S_N2 reaction to form the strained four-membered azetidine ring. Sodium hydride (NaH) is a suitable base for this transformation.
- Procedure:
 - Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.
 - Cool the suspension to 0 °C.
 - Add a solution of the crude mesylate from Step 2 (1.0 eq) in anhydrous THF dropwise over 30 minutes.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the formation of the product by LC-MS.
 - Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

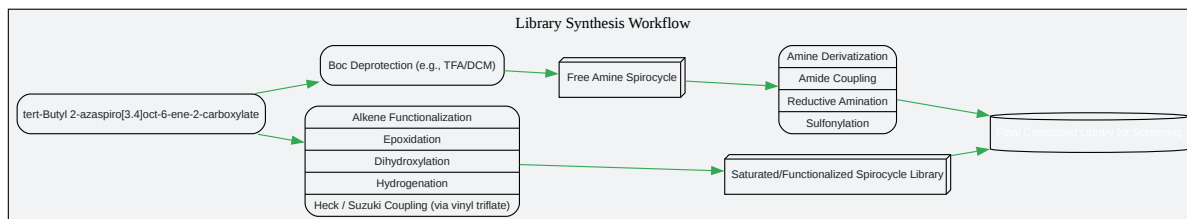
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.

Purification and Characterization

- Purification: The crude product from Step 3 should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
- Characterization: The structure and purity of the final product, **tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate**, should be confirmed by:
 - ^1H NMR: Expect characteristic signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), the alkene protons in the cyclopentene ring (~5.7-5.8 ppm, multiplet, 2H), and distinct signals for the methylene protons of both rings.
 - ^{13}C NMR: Expect signals for the carbonyl of the Boc group (~155 ppm), the quaternary spiro-carbon, the alkene carbons (~128-130 ppm), and the tert-butyl group carbons.
 - LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule $[\text{M}+\text{H}]^+$.

Applications in Drug Discovery Workflows

The title compound is not an end product but a versatile starting point for library synthesis. Its two orthogonal functional groups allow for systematic exploration of the surrounding chemical space.



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Sources

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